molecular formula C14H14N2O3 B8414405 Methyl 2-methoxy-2'-methyl-3,4'-bipyridine-6-carboxylate

Methyl 2-methoxy-2'-methyl-3,4'-bipyridine-6-carboxylate

Cat. No. B8414405
M. Wt: 258.27 g/mol
InChI Key: BYEIWMZXQYXQDM-UHFFFAOYSA-N
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Patent
US09067934B2

Procedure details

Degassed 1,2-dimethoxyethane (60 mL) and water (0.5 mL) were added to a flask charged with 4-bromo-2-methylpyridine (1.20 g, 6.98 mmol), methyl 6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate (C31) (3.07 g, 10.5 mmol), potassium phosphate (4.44 g, 20.9 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.81 g, 0.70 mmol). The mixture was heated to 80° C. for 18 hours, then cooled to room temperature and concentrated in vacuo. Silica gel chromatography (Eluant: ethyl acetate) provided a solid, which was triturated twice with a 1:5 mixture of ethyl acetate and heptane to provide the title compound as a white solid. Yield: 1.68 g, 6.50 mmol, 93%. LCMS m/z 259.1 (M+1). 1H NMR (400 MHz, CDCl3) δ 2.63 (s, 3H), 4.00 (s, 3H), 4.09 (s, 3H), 7.32 (br d, J=5.5 Hz, 1H), 7.36 (br s, 1H), 7.79 (AB quartet, JAB=7.3 Hz, ΔνAB=24.1 Hz, 2H), 8.57 (d, J=5.0 Hz, 1H).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
4.44 g
Type
reactant
Reaction Step One
Quantity
0.81 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH3:8])[CH:3]=1.[CH3:9][O:10][C:11]1[N:16]=[C:15]([C:17]([O:19][CH3:20])=[O:18])[CH:14]=[CH:13][C:12]=1B1OC(C)(C)C(C)(C)O1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:9][O:10][C:11]1[C:12]([C:2]2[CH:7]=[CH:6][N:5]=[C:4]([CH3:8])[CH:3]=2)=[CH:13][CH:14]=[C:15]([C:17]([O:19][CH3:20])=[O:18])[N:16]=1 |f:2.3.4.5,^1:41,43,62,81|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
BrC1=CC(=NC=C1)C
Name
Quantity
3.07 g
Type
reactant
Smiles
COC1=C(C=CC(=N1)C(=O)OC)B1OC(C(O1)(C)C)(C)C
Name
potassium phosphate
Quantity
4.44 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
0.81 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Degassed 1,2-dimethoxyethane (60 mL) and water (0.5 mL)
ADDITION
Type
ADDITION
Details
were added to a flask
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Silica gel chromatography (Eluant: ethyl acetate) provided a solid, which
CUSTOM
Type
CUSTOM
Details
was triturated twice with a 1:5 mixture of ethyl acetate and heptane

Outcomes

Product
Name
Type
product
Smiles
COC1=NC(=CC=C1C1=CC(=NC=C1)C)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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